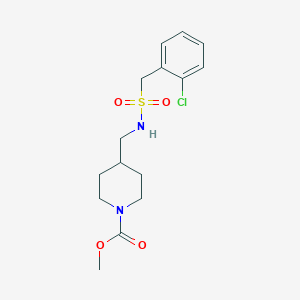

Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piperidone derivatives, which include “Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate”, has been a subject of research due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives .

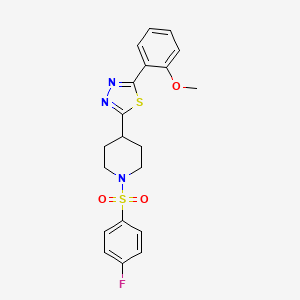

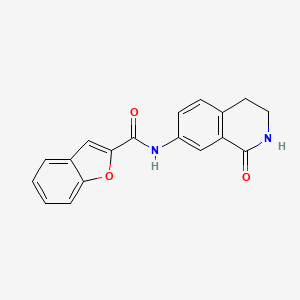

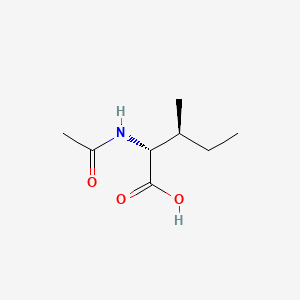

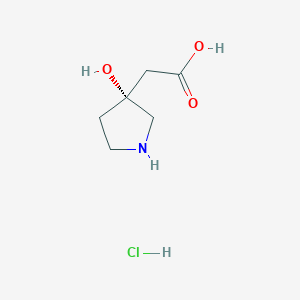

Molecular Structure Analysis

The molecular structure of “Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate” includes a piperidine ring, a carboxylate group, a sulfonamido group, and a 2-chlorophenyl group.

Wissenschaftliche Forschungsanwendungen

Biological Activity and Selectivity

A study explored the development of novel (4-piperidin-1-yl)-phenyl sulfonamides, focusing on their activity on the human beta(3)-adrenergic receptor. These compounds, designed through the modification of both the right and left-hand sides of the molecular structure, exhibited potent agonistic activity with significant selectivity over beta(1)- and beta(2)-adrenergic receptors. This research highlights the compound's potential application in therapies targeting the beta(3) receptor, which is involved in various physiological processes (Hu et al., 2001).

Antimicrobial Activity

Another research focus has been on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including those derived from similar chemical structures. These compounds were evaluated for their antibacterial potentials against several bacterial strains. The study found that certain derivatives exhibited notable growth inhibitory effects, suggesting the compound's utility in developing new antimicrobial agents (Iqbal et al., 2017).

Antioxidant and Anticholinesterase Activity

Research into sulfonyl hydrazone scaffold and piperidine rings, which share similarities with the mentioned compound, has shown significant results in medicinal chemistry. Studies have synthesized novel series of these compounds, evaluating them for antioxidant capacity and anticholinesterase activity. These compounds showed promising results in various antioxidant assays and exhibited activity in acetylcholinesterase and butyrylcholinesterase inhibition tests, indicating their potential in treating oxidative stress-related diseases and neurodegenerative disorders (Karaman et al., 2016).

Synthesis and Structural Analysis

The chemical structure and synthesis methods of related compounds have been extensively studied. One example includes the oxidation processes and structural identification techniques such as NMR spectroscopy and X-ray structural analysis. These studies provide valuable insights into the synthesis routes and structural characterization of compounds with similar sulfonamide and piperidine components, facilitating further pharmaceutical and chemical research (Krasnova et al., 2013).

Zukünftige Richtungen

The future research directions for “Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Additionally, more detailed studies on their physical and chemical properties, as well as safety profiles, would be beneficial .

Wirkmechanismus

Target of Action

It is known that sulfonamide-based compounds often target bacterial enzymes, inhibiting their function and leading to the death of the bacteria .

Mode of Action

Sulfonamide-based compounds generally work by inhibiting the function of enzymes in bacteria, preventing them from synthesizing essential nutrients and leading to their death .

Biochemical Pathways

Sulfonamide-based compounds are known to inhibit the folic acid synthesis pathway in bacteria, which is crucial for their growth and reproduction .

Pharmacokinetics

Sulfonamide-based compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Sulfonamide-based compounds generally lead to the death of bacteria by inhibiting their ability to synthesize essential nutrients .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution in the body. Additionally, the presence of other drugs can affect the metabolism and excretion of the compound .

Eigenschaften

IUPAC Name |

methyl 4-[[(2-chlorophenyl)methylsulfonylamino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O4S/c1-22-15(19)18-8-6-12(7-9-18)10-17-23(20,21)11-13-4-2-3-5-14(13)16/h2-5,12,17H,6-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXQWNCMYNDVJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNS(=O)(=O)CC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(((2-chlorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2362478.png)

![tert-butyl 2-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2362486.png)

![3-(3-Methylphenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2362488.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-iodophenyl)urea](/img/structure/B2362493.png)

![(4-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2362494.png)

![3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2362496.png)

![3-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)propanamide](/img/structure/B2362497.png)